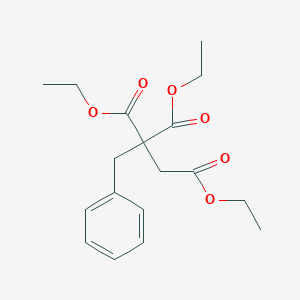

Triethyl 3-phenyl-1,2,2-propanetricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

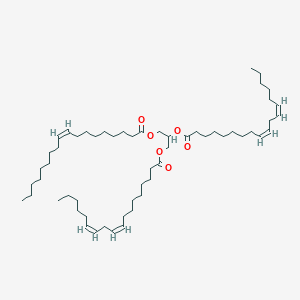

Triethyl 3-phenyl-1,2,2-propanetricarboxylate, also known as triethyl 3-phenylpropanoate, is an organic compound with the formula C9H14O4. It is a colorless liquid with a mild odor and is slightly soluble in water. This compound is a versatile compound used in a variety of chemical reactions, including synthesis, catalysis, and biochemistry. It is also used as an intermediate in the production of various pharmaceuticals, fragrances, and other compounds.

Scientific Research Applications

Heterocyclic Compound Synthesis and Application

The synthesis and application of triazole derivatives, such as in the production of new drugs with diverse biological activities, represent a significant area of research. Triazoles, due to their structural versatility, have been explored for their potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been the focus of numerous studies aiming to develop new synthesis methods that are efficient, sustainable, and green (Ferreira et al., 2013; De Souza et al., 2019).

Catalytic Processes and Green Chemistry

The development of eco-friendly catalytic processes for the synthesis of important chemical compounds is another area of significant interest. Research on catalysts for glycerol hydrogenolysis to produce 1,3-propanediol showcases the efforts to find more efficient, lower-cost processes for producing chemicals from renewable resources, emphasizing the importance of optimizing process variables and the influence of catalysts on activity and selectivity (Alisson Dias da Silva Ruy et al., 2020).

Photoreactive Probes in Structural Biology

The use of photoreactive labeling for studying the organization of biological systems highlights the innovative approaches in structural biology. Photoaffinity labeling, employing various photoreactive groups, facilitates the investigation of drug targets, transport processes, and the stereochemistry of interactions between receptors and ligands, among other applications (Vodovozova, 2007).

Degradation of Polymers

Research on the chemical degradation of polymers using esters of H-phosphonic and phosphoric acids demonstrates the exploration of methods to recycle or repurpose polymer wastes. Such studies are crucial for developing sustainable waste management practices and finding applications for degradation products, especially in enhancing fire retardant properties of materials (Mitova et al., 2013).

Corrosion Inhibition

The design and synthesis of 1,2,3-triazole compounds for use as corrosion inhibitors for various metals and their alloys in aggressive media is an area of research that combines chemistry with materials science. These studies not only focus on the preparation of environmentally friendly and efficient corrosion inhibitors but also delve into the mechanistic aspects of corrosion inhibition processes (Hrimla et al., 2021).

Properties

IUPAC Name |

triethyl 1-benzylethane-1,1,2-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-22-15(19)13-18(16(20)23-5-2,17(21)24-6-3)12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRGCZUORVKJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340304 |

Source

|

| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16515-84-7 |

Source

|

| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

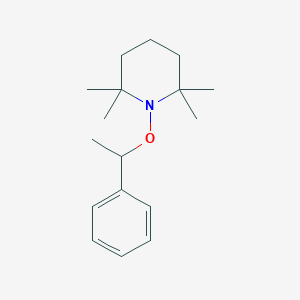

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)